molecular formula C24H22N4O2S2 B11147217 5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11147217
M. Wt: 462.6 g/mol
InChI Key: QIHCBLUCLXLEAO-UYRXBGFRSA-N
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Description

5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

The synthesis of 5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline and pyrido[1,2-a]pyrimidine intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the final product. Common reagents used in these reactions include p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The isoquinoline ring can undergo electrophilic substitution reactions, while the pyrido[1,2-a]pyrimidine ring can participate in nucleophilic substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of specific enzymes or receptors. In materials science, its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Similar compounds to 5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one include other heterocyclic compounds with isoquinoline and pyrido[1,2-a]pyrimidine rings. These compounds may have similar chemical properties but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of multiple heterocyclic rings and the presence of both thioxo and isopropyl groups .

Properties

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S2/c1-15(2)28-23(30)19(32-24(28)31)13-18-21(25-20-9-5-6-11-27(20)22(18)29)26-12-10-16-7-3-4-8-17(16)14-26/h3-9,11,13,15H,10,12,14H2,1-2H3/b19-13-

InChI Key

QIHCBLUCLXLEAO-UYRXBGFRSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S

Origin of Product

United States

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